3-(4-Bromophenyl)-2-((2-chloro-6-fluorobenzyl)thio)quinazolin-4(3H)-one
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Overview
Description
3-(4-Bromophenyl)-2-((2-chloro-6-fluorobenzyl)thio)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-((2-chloro-6-fluorobenzyl)thio)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.
Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring.
Attachment of the Chloro-fluorobenzylthio Group: This can be done through a nucleophilic substitution reaction where the thiol group reacts with the chloro-fluorobenzyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions could target the quinazolinone core or the bromophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent, particularly in the development of new drugs.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-2-((2-chloro-6-fluorobenzyl)thio)quinazolin-4(3H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-2-((2-chlorobenzyl)thio)quinazolin-4(3H)-one
- 3-(4-Bromophenyl)-2-((2-fluorobenzyl)thio)quinazolin-4(3H)-one
- 3-(4-Bromophenyl)-2-((2-chloro-6-methylbenzyl)thio)quinazolin-4(3H)-one
Uniqueness
The presence of both chloro and fluoro substituents on the benzylthio group may confer unique chemical and biological properties to 3-(4-Bromophenyl)-2-((2-chloro-6-fluorobenzyl)thio)quinazolin-4(3H)-one, potentially enhancing its reactivity or specificity for certain biological targets.
Properties
CAS No. |
477313-83-0 |
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Molecular Formula |
C21H13BrClFN2OS |
Molecular Weight |
475.8 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C21H13BrClFN2OS/c22-13-8-10-14(11-9-13)26-20(27)15-4-1-2-7-19(15)25-21(26)28-12-16-17(23)5-3-6-18(16)24/h1-11H,12H2 |
InChI Key |
KBSABTQNQBABBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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